1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-9-3-2-5(6)7(10-11)8(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWHCMIGVDLGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 3-Methyl Derivatives
A widely employed route involves the oxidation of 3-methyl-substituted pyrazolo[3,4-c]pyridines. This method leverages potassium permanganate (KMnO₄) under alkaline conditions to convert the methyl group at position 3 into a carboxylic acid. For instance, in a modified protocol derived from organometallic synthesis, 3-methyl-1H-pyrazolo[3,4-b]pyridine was oxidized using KMnO₄ in aqueous sodium hydroxide, yielding the corresponding carboxylic acid with >85% efficiency . Adapting this to the [3,4-c] isomer requires careful control of reaction conditions to maintain regioselectivity.
Key Steps :
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Synthesis of 3-Methyl Precursor :
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Methyl hydrazine reacts with a pyridine derivative (e.g., 2-chloro-3-nitropyridine) under acetylating conditions (Ac₂O, NaNO₂) to form 1-methyl-3-methyl-pyrazolo[3,4-c]pyridine .
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Example: Cyclization of 2-chloro-3-nitropyridine with methyl hydrazine at 90°C in dichloroethane yields the 3-methyl intermediate .
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Oxidation to Carboxylic Acid :
Advantages :
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High atom economy and scalability.
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Compatible with diverse substitution patterns on the pyridine ring .
Hydrolysis of 3-Carboxylate Esters
Hydrolysis of ethyl or methyl esters represents a straightforward pathway to the carboxylic acid. This method is particularly advantageous when ester groups are introduced during cyclization steps.
Experimental Protocol :
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Ester Synthesis :
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Ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is synthesized via Gould-Jacobs cyclization. A pyridine diketone reacts with methyl hydrazine in ethanol under reflux, forming the pyrazole ring with the ester intact .
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Example: Ethyl 3-oxobutanoate and 4-aminopyridine yield the ester intermediate in 75% yield .
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Ester Hydrolysis :
Optimization Notes :
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Prolonged reaction times or elevated temperatures (>50°C) may degrade the pyrazole ring.
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Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates .
Direct cyclization methods using pre-functionalized precursors enable the simultaneous introduction of the carboxylic acid group. These approaches often involve multi-step sequences with precise regiocontrol.
Case Study :
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Nitrosation-Cyclization :
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Post-Cyclization Functionalization :
Comparative Data :
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxidation | 3-Methyl derivative | KMnO₄, NaOH | 85 | 99 |
| Ester Hydrolysis | Ethyl ester | NaOH, MeOH-H₂O | 92 | 98 |
| Nitrosation | Dihydropyridine | NaNO₂, H₂SO₄ | 90 | 99 |
Challenges and Optimization
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Regioselectivity : Achieving [3,4-c] fusion over [3,4-b] requires sterically hindered reactants (e.g., bulky substituents at pyridine C-4) .
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Functional Group Compatibility : Nitro and halogen groups may interfere with oxidation or hydrolysis; sequential protection-deprotection steps are often necessary .
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Scale-Up Considerations :
Chemical Reactions Analysis
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group or the methyl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other compounds to form larger molecules. Common reagents for condensation reactions include aldehydes and ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also used as a probe for studying biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. It is also used in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. The specific molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Structure : The [3,4-c] vs. [3,4-b] fusion alters ring planarity and electronic distribution, impacting binding to biological targets. For example, [3,4-c] derivatives are linked to anticoagulant activity (e.g., apixaban intermediates) , while [3,4-b] analogs are explored for anticancer properties .
- Substituents : Substituents like halogens (Br, I) or bulky aryl groups enhance lipophilicity and modulate bioactivity. The tetrahydro-pyrazolo[3,4-c]pyridine in apixaban intermediates improves metabolic stability .
Key Observations :
- Carboxylic acid groups are often introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/MeOH-H₂O) .
- [3,4-b] derivatives require multi-step syntheses involving oxidation and halogenation, whereas [3,4-c] analogs (e.g., apixaban intermediates) utilize tetrahydro cores for improved solubility .
Physicochemical Properties
Table 3: Comparative Physical Properties
Biological Activity
1-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 1546503-81-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- CAS Number : 1546503-81-4
The compound features a pyrazolo-pyridine structure, which is known for its diverse biological activities.
Biological Activity Overview
1-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases critical for cancer cell proliferation.
- Anti-inflammatory Effects : Some studies have reported that this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that pyrazolo derivatives may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease.
The biological activity of 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases, which play a pivotal role in signaling pathways related to cell growth and survival.
- COX Inhibition : The anti-inflammatory properties are primarily linked to the inhibition of COX enzymes, reducing the production of prostaglandins involved in inflammation.
- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings and Case Studies
| Study | Findings | Cell Lines/Models Used |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 μM. | MCF-7 (breast cancer) |
| Study 2 | Found that the compound effectively inhibited COX-2 activity with an IC50 of 28 μM. | In vitro assays |
| Study 3 | Reported neuroprotective effects in a rat model of Alzheimer's disease, improving cognitive function. | Rat model |
Case Study Example
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-c]pyridine and evaluated their anti-tumor activity. One derivative exhibited an IC50 value of 10 μM against A549 lung cancer cells, indicating potent anticancer properties. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Q & A
Q. What are the common synthetic routes for 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid and its derivatives?
The compound can be synthesized via cyclization reactions or multi-component approaches. For example, ethyl pyrazolopyridine carboxylate derivatives are often prepared by cyclocondensation of hydrazine derivatives with β-keto esters, followed by hydrolysis to yield carboxylic acid derivatives . Key steps include:
- Use of hydrazine hydrate or substituted hydrazines for pyrazole ring formation.
- Acid/base-mediated cyclization to form the fused pyridine ring.
- Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
Q. What safety protocols are recommended for handling this compound?
Based on structurally related pyrazolopyridines:
- GHS hazards : Skin/eye irritation (Category 2), acute oral toxicity (Category 4).
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in amber glass to prevent photodegradation .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolopyridine derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Strategies include:
- Dose-response studies : Establish IC50 values across multiple models (e.g., prostate vs. breast cancer cells) .
- Mechanistic validation : Use knockout cell lines or inhibitors to confirm target specificity (e.g., mTOR/p70S6K pathways in autophagy) .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl substitutions enhance metabolic stability) .
Q. What methodologies are used to evaluate the compound’s interaction with biological targets?
Advanced approaches include:
Q. How do structural modifications impact the compound’s physicochemical and pharmacological properties?
Systematic SAR studies reveal:
- Carboxylic acid group : Essential for hydrogen bonding with targets (e.g., kinase active sites) .
- Methyl substitution at N1 : Improves metabolic stability by reducing cytochrome P450 oxidation .
- Heterocyclic fusion ([3,4-c] vs. [3,4-b]) : Alters ring strain and π-π stacking interactions, affecting solubility .
Notes
- Structural analogs ([3,4-b] vs. [3,4-c]) are included where direct data on the target compound is limited but mechanistically relevant.
- Methodological rigor emphasized to align with academic research standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
